Home > Products > Screening Compounds P136786 > 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide -

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Catalog Number: EVT-5411200
CAS Number:
Molecular Formula: C15H10BrN3O2
Molecular Weight: 344.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide (51)

Compound Description: This compound demonstrated high in vitro activity against the chloroquine-sensitive strain NF54 of Plasmodium falciparum (PfNF54 IC50 = 0.034 µM), resulting in a promising selectivity index of 1526. []

Relevance: This compound, like 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, belongs to the 3,4-disubstituted 1,2,5-oxadiazole class. Both compounds feature a benzamide group at the 3-position of the oxadiazole ring, while differing in the substituents at the 4-position. Compound 51 has a 3-ethoxy-4-methoxyphenyl group at the 4-position, whereas 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has a 4-bromophenyl group. []

N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide

Compound Description: This compound exhibits good physicochemical properties and displays high antiplasmodial activity against both a chloroquine-sensitive strain (IC50(NF54) = 0.019 µM) and a multiresistant strain (IC50(K1) = 0.007 µM) of Plasmodium falciparum. It shows improved permeability and activity against the multiresistant strain compared to a related compound from the Medicines for Malaria Venture project. []

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide (MD77)

Compound Description: This compound demonstrated a good ability to bind to the STAT3-SH2 domain in a dose-dependent manner (IC50 = 17.7 μM). Computational studies were performed to investigate its binding mode, and it exhibited significant anti-proliferative activity against various tumor cell lines. As a result, MD77 was selected as a lead compound for the future development of direct STAT3 inhibitors. []

Relevance: MD77 shares the same 1,2,5-oxadiazole core and benzamide group at the 3-position with 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. The difference lies in the substituents at the 4-positions of both the oxadiazole and the benzamide groups. MD77 features a 4-chlorophenyl group at the 4-position of the oxadiazole and a trifluoromethyl group at the 4-position of the benzamide, while the target compound has a phenyl and a bromo group at those positions, respectively. []

6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (1)

Compound Description: This antitumor agent serves as a potent inhibitor of GSTP1-1, a glutathione S-transferase known to inhibit apoptosis by binding to JNK1 and TRAF2. []

Relevance: While this compound doesn't directly share the benzamide-oxadiazole structure of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, it is a notable example of a biologically active molecule featuring a 1,2,5-oxadiazole ring. This highlights the potential of this heterocyclic core as a building block for pharmacologically active compounds. []

N-(6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide (4)

Compound Description: Designed to enhance the metabolic stability of compound 1, this benzamide derivative demonstrates stability against human liver microsomal carboxylesterases while retaining the ability to disrupt the interaction between GSTP1-1 and TRAF2, independent of GSH levels. []

Relevance: This compound incorporates a benzamide group linked to a 1,2,5-oxadiazole-containing moiety. While the connection between the benzamide and the oxadiazole is through a thiohexyl linker instead of a direct amide bond as in 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, it showcases the versatility of incorporating benzamide and oxadiazole moieties within a molecule for potentially enhancing biological activity and stability. []

Overview

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure consists of a benzamide moiety linked to a 1,2,5-oxadiazole ring, with a bromine substituent enhancing its reactivity and biological profile.

Source

The synthesis and analysis of this compound have been documented in various scientific studies that explore its chemical properties and biological activities. Notably, research has focused on the synthesis methods, structure-activity relationships, and potential applications in drug discovery and agricultural science .

Classification

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities and are often investigated for their roles as pharmaceutical agents. This specific compound falls under the category of heterocyclic organic compounds.

Synthesis Analysis

Methods

The synthesis of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
  2. Bromination: The introduction of the bromine atom can be performed using brominating agents on suitable precursors.
  3. Amidation: The final step involves reacting the oxadiazole derivative with an appropriate amine to form the amide bond.

For example, one method involves adding 4-bromobenzoyl chloride to a solution containing a suitable oxadiazole precursor under microwave irradiation conditions to enhance yield and reduce reaction time .

Technical Details

The synthesis often employs solvents such as dichloroethane or ethyl acetate under controlled temperatures and inert atmospheres to prevent side reactions. Purity is typically checked using high-performance liquid chromatography (HPLC) with yields often exceeding 95% .

Molecular Structure Analysis

Structure

The molecular formula for 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is C15H12BrN3OC_{15}H_{12}BrN_3O, with a molecular weight of approximately 344.16 g/mol.

Data

The structural representation includes:

  • Bromine atom at position 4 on the benzene ring.
  • Phenyl group attached to the oxadiazole ring at position 4.
  • Amide functional group connecting the oxadiazole to the benzene moiety.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used for structural elucidation. For instance, NMR data may show distinct chemical shifts corresponding to aromatic protons and the amide proton .

Chemical Reactions Analysis

Reactions

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical transformations:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be conducted using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  4. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine products.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or for synthesizing related compounds .

Mechanism of Action

Process

The mechanism of action for 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide primarily involves its interaction with specific molecular targets within biological systems:

  1. Target Enzymes: The compound likely targets cytochrome P450 enzymes involved in sterol biosynthesis.
  2. Binding Interactions: The oxadiazole moiety may interact through hydrogen bonding with active sites on target enzymes.

Data

Research indicates that by inhibiting these enzymes, the compound disrupts essential metabolic pathways in target organisms, which could lead to antibacterial or antifungal effects .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized as a solid with a melting point range between 242.5°C and 244.8°C. Its physical appearance may vary based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents like dichloromethane and ethyl acetate.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Quantitative analyses such as HPLC and spectroscopic methods confirm purity levels and structural integrity .

Applications

Scientific Uses

The applications of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide span several fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses due to its antimicrobial and anticancer properties.
  2. Agricultural Science: Explored for nematicidal activity against plant-parasitic nematodes.
  3. Material Science: Studied for potential applications in developing new materials with specific electronic or optical properties.
Introduction to 1,2,5-Oxadiazole Derivatives in Medicinal Chemistry

Structural and Functional Significance of Oxadiazole Heterocycles

1,2,5-Oxadiazoles (furazans) constitute a distinct class of nitrogen-oxygen heterocycles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in adjacent positions (N–O–N arrangement). This electron-deficient aromatic system exhibits exceptional metabolic stability due to resistance to enzymatic degradation, outperforming traditional amide and ester bioisosteres in physiological environments [2] [6]. The planar molecular architecture facilitates π-stacking interactions with biological targets, while the hydrogen-bonding capacity (acceptors: N-2, O-1; donor: C-3 NH) enables specific binding to enzymes and receptors [4] [8].

In the prototypical scaffold of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, three pharmacophoric elements converge:

  • A 4-phenyl-1,2,5-oxadiazole core providing structural rigidity
  • A benzamide linkage serving as a conformational constraint
  • A para-bromine substituent enabling halogen bonding interactions

Table 1: Structural and Electronic Properties of Key Substituents in 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Molecular ComponentStructural RoleElectronic ContributionBiological Impact
1,2,5-Oxadiazole ringPlanar scaffoldElectron-deficient systemEnhanced metabolic stability vs. amides
C-3 Benzamide groupConformational constraintDipole moment (∼4.5 D)Hydrogen-bond donor/acceptor capacity
Para-bromineHalogen bond donorσ-hole positive potential (+28.5 kcal/mol)Target selectivity modulation
4-Phenyl groupHydrophobic domainResonance stabilizationMembrane penetration enhancement

This configuration yields calculated logP values of ∼3.2, indicating favorable membrane permeability, while the polar surface area (PSA) of ∼75 Ų suggests potential for oral bioavailability according to Lipinski's rule adaptations for drug-like heterocycles [6] [8]. The bromine atom's van der Waals radius (1.85 Å) and electronegativity (2.96) create a unique σ-hole that facilitates strong (5-7 kcal/mol) halogen bonds with carbonyl oxygens in target proteins, a feature critically absent in chloro- and fluoro-analogues [5] [8].

Historical Development of 1,2,5-Oxadiazole-Based Pharmacophores

The medicinal exploration of 1,2,5-oxadiazoles originated in military chemistry (1940s) due to their high energy density properties, but transitioned to pharmacology in the 1960s with discoveries of vasodilatory furoxans (1,2,5-oxadiazole 2-oxides) that release nitric oxide [2]. The 21st century witnessed resurgence with isolation of phidianidine alkaloids from marine mollusks (2011), revealing potent cytotoxicity and protein-tyrosine phosphatase 1B (PTP1B) inhibition, thus validating the scaffold's biological relevance [4].

Key developmental milestones:

  • 1884: First synthetic 1,2,4-oxadiazole by Tiemann and Krüger (historical precedent for isomer chemistry)
  • 1960s: Clinical development of furoxan derivatives as NO donors for cardiovascular diseases
  • 2011: Isolation of phidianidines A/B, establishing natural precedent for 1,2,5-oxadiazoles
  • 2019: Systematic SAR studies on antiproliferative 3,4-disubstituted furazans against HCT116/HeLa

Table 2: Evolution of 1,2,5-Oxadiazoles in Medicinal Chemistry

EraKey DevelopmentsSignificance
Pre-1950Heterocyclic synthesis methodologiesEstablished cyclization routes via amidoximes
1960-2000Furoxan vasodilatorsValidated NO-donating pharmacology
2011Phidianidine discoveryDemonstrated natural occurrence & cytotoxicity
2015-2020Antiproliferative SAR optimizationIC₅₀ values down to 9.37 μM (HCT116)
2020sTarget identification studiesTopoisomerase IIα inhibition confirmed

Contemporary research focuses on structural diversification at C-3 and C-4 positions, with 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide representing a strategic incorporation of halogenated benzamide to enhance target engagement. This evolution reflects a shift from incidental discovery to rational design leveraging the scaffold's bioisosteric advantages over 1,3,4-oxadiazoles in metabolic stability and synthetic accessibility [4] [5].

Role of Halogenation in Enhancing Bioactivity: Bromine as a Key Substituent

Bromine substitution exerts multifaceted influences on the pharmacodynamics of oxadiazole derivatives. Compared to chlorine and fluorine, bromine's larger atomic radius enhances hydrophobic contact with protein clefts, while its polarizability strengthens halogen bonding by 30-50% versus chlorine analogues [5] [8]. In antiproliferative studies against HCT116 colorectal carcinoma, para-brominated benzamide derivatives demonstrated IC₅₀ values of 9.37-37.82 μM, outperforming chloro-analogues by 1.5-2 fold and fluorine derivatives by 3-4 fold [5].

The positional dependence of bromination significantly modulates activity:

  • Ortho-bromination (e.g., 2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide) introduces steric hindrance that twists the benzamide plane 45-60° relative to oxadiazole, reducing π-stacking but enhancing selective pocket binding
  • Meta-bromination diminishes electronic effects on carbonyl polarization
  • Para-bromination optimizes electronic conjugation while maintaining planarity, yielding strongest halogen bonding to biomolecular targets

Table 3: Bromine Position Effects on Oxadiazole Bioactivity

Substituent PositionRepresentative CompoundHCT116 IC₅₀ (μM)Key Interactions
Para-bromo benzamide4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide9.37Halogen bonding to Thr106, π-stacking to Tyr104
Ortho-bromo benzamide2-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide43.05Hydrophobic pocket occupation, twisted conformation
Meta-bromo benzamide3-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide28.15Weaker halogen bonds, reduced resonance
Dibromo substitution3,5-dibromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide12.60Enhanced hydrophobicity, potential toxicity

Beyond steric and electronic effects, bromine serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling or nucleophilic substitution, enabling rapid generation of analogues from a common halogenated precursor. This versatility accelerates SAR exploration without re-engineering the core scaffold [8].

Properties

Product Name

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

IUPAC Name

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

InChI

InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)

InChI Key

KXAWWZBGBWSAJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.